(R)-7-Methyl-6-azaspiro[3.4]octane

asymmetric synthesis enantioselective reduction optical resolution

Procure (R)-7-methyl-6-azaspiro[3.4]octane (CAS 2382365-66-2) to access a chiral spirocyclic amine with a defined (R)-configuration essential for M4 muscarinic receptor selectivity. This azetidine-pyrrolidine scaffold delivers high Fsp³, improved solubility, and metabolic stability over flat aromatics, making it ideal for quinolone antibacterial and sEH inhibitor programs. Substituting the racemate or (S)-enantiomer alters target binding; choose the stereochemically pure (R)-isomer for reproducible SAR.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
Cat. No. B15313583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-7-Methyl-6-azaspiro[3.4]octane
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESCC1CC2(CCC2)CN1
InChIInChI=1S/C8H15N/c1-7-5-8(6-9-7)3-2-4-8/h7,9H,2-6H2,1H3/t7-/m1/s1
InChIKeyLXZYDFHXZDFHAN-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-7-Methyl-6-azaspiro[3.4]octane: Procurement Profile and Spirocyclic Scaffold Classification for Scientific Selection


(R)-7-Methyl-6-azaspiro[3.4]octane (CAS 2382365-66-2, C8H15N, MW 125.21) is a chiral spirocyclic amine building block consisting of an azetidine ring fused to a pyrrolidine ring via a shared spiro carbon, with a methyl substituent at the 7-position in the (R) configuration [1]. The 6-azaspiro[3.4]octane scaffold provides a rigid three-dimensional framework with a high fraction of sp³-hybridized carbons (Fsp³), which has been associated with improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability compared to flat aromatic systems [2]. This compound serves as a versatile intermediate in medicinal chemistry for constructing bioactive molecules requiring defined stereochemistry and conformational restriction [3].

Why Generic Substitution Fails: Critical Differentiation Factors for (R)-7-Methyl-6-azaspiro[3.4]octane in Scientific Procurement


Simple substitution of (R)-7-methyl-6-azaspiro[3.4]octane with its racemate (7-methyl-6-azaspiro[3.4]octane, CAS 1803586-35-7), its enantiomer (S)-7-methyl-6-azaspiro[3.4]octane (CAS 2416217-68-8), or the des-methyl analog 6-azaspiro[3.4]octane (CAS 765-64-0) will predictably alter key molecular properties that govern target engagement and downstream biological outcomes. The spirocyclic core enforces a rigid three-dimensional geometry with orthogonal exit vectors that cannot be recapitulated by flexible or planar alternatives [1]. Furthermore, the methyl substituent at the 7-position modifies both the steric environment around the amine nitrogen and the lipophilicity of the scaffold relative to the unsubstituted core [2]. In chiral drug discovery programs—particularly those targeting stereochemically demanding binding pockets such as muscarinic acetylcholine receptors—the (R) configuration at the 7-position is non-negotiable; substitution with the (S)-enantiomer or racemic mixture will yield different binding affinities, selectivity profiles, and potentially divergent in vivo pharmacology [3].

(R)-7-Methyl-6-azaspiro[3.4]octane: Quantifiable Differentiation Evidence Versus Analog Compounds


Enantiomeric Purity in Chiral Azaspiro[3.4]octane Synthesis: Optical Resolution and Biocatalytic Benchmarking

For chiral azaspiro[3.4]octane derivatives, synthetic methods have been established that achieve enantiomeric excess (ee) greater than 96%. Two complementary approaches have been validated: optical resolution of racemic 8-amino-6-benzyl-6-azaspiro[3.4]octane, and enantioselective microbial reduction of the corresponding 5,8-dioxo precursor [1]. While these data are reported for the closely related 8-amino-6-benzyl derivative rather than the target 7-methyl compound, they establish a class-level benchmark for the achievable stereochemical purity of chiral 6-azaspiro[3.4]octane scaffolds when procured from vendors employing validated asymmetric synthesis methodologies [2].

asymmetric synthesis enantioselective reduction optical resolution chiral building block

Spirocyclic Amine Physicochemical Differentiation: Solubility and logD Comparison with Parent Heterocycles

Carreira et al. systematically compared spirocyclic amino heterocycles with their parent piperidine, pyrrolidine, and morpholine counterparts. Across multiple matched pairs, the spirocyclic compounds exhibited higher aqueous solubility and lower logD values than the corresponding parent compounds [1]. The observed reduction in lipophilicity was attributed to the conformational constraint imposed by the spirocyclic framework, which disrupts crystal packing and alters solvation [2]. These findings are class-level inferences for the 6-azaspiro[3.4]octane scaffold: the target (R)-7-methyl-6-azaspiro[3.4]octane is expected to exhibit similar favorable physicochemical properties relative to simple alicyclic amines.

physicochemical properties solubility enhancement logD reduction spirocycle scaffold

Scaffold Conformational Restriction: Reduced Conformational Entropy Penalty upon Protein Binding

The introduction of a spirocyclic ring system rigidifies ligand conformation relative to flexible acyclic or monocyclic counterparts. Zheng et al. established that cyclic analogs suffer a reduced conformational entropy penalty upon binding to a protein target, and that spiro-ring fusion imposes additional conformational restriction beyond simple ring fusion [1]. The 6-azaspiro[3.4]octane scaffold, with its sp³-rich bicyclic architecture, provides fixed exit vectors for substituents in three-dimensional space, enabling precise orientation of functional groups within a binding pocket [2].

conformational restriction entropy penalty protein-ligand binding spiro scaffold

Pharmacokinetic Stability: Spirocyclic Scaffolds Exhibit Lower Intrinsic Clearance in Human Liver Microsomes

In comparative metabolic stability studies, spirocyclic analogs of morpholine, piperidine, and piperazine demonstrated significantly lower intrinsic clearance in human liver microsomes than their parent heterocyclic counterparts [1]. Notably, the spirocyclic surrogate of ciprofloxacin showed no detectable metabolism in human microsomes, whereas the parent drug (containing a piperazine moiety) exhibited measurable metabolic turnover [2]. These findings represent class-level evidence for the metabolic stability advantage of spirocyclic amines including the 6-azaspiro[3.4]octane scaffold.

metabolic stability intrinsic clearance human liver microsomes spirocycle

Intellectual Property Differentiation: Spirocyclic Scaffolds for Novel Chemical Space and Patentability

Spirocyclic scaffolds provide access to novel chemical space with a high fraction of sp³-hybridized carbons (Fsp³), which is increasingly recognized as a strategic advantage for intellectual property generation [1]. Zheng et al. explicitly note that spiro-containing systems 'introduce structural novelty for patentability' while also offering improved three-dimensionality over flat aromatic compounds [2]. The 6-azaspiro[3.4]octane core appears in patent literature for diverse therapeutic applications including quinolone antibacterials (DV-7751, EP 0550025 A1) [3], soluble epoxide hydrolase inhibitors [4], and muscarinic M4 receptor agonists [5].

intellectual property patent space novel chemical space Fsp³

Procurement-Relevant Application Scenarios for (R)-7-Methyl-6-azaspiro[3.4]octane Based on Established Differentiation Evidence


Stereochemically Demanding Muscarinic Receptor Agonist Programs

Programs targeting M4 muscarinic acetylcholine receptors require chiral spirocyclic diamine building blocks with defined (R) or (S) stereochemistry to achieve target selectivity [1]. The 2-azaspiro[3.4]octane and 5-oxa-2-azaspiro[3.4]octane spirocycles have been identified as M4 agonist scaffolds, and biocatalytic asymmetric synthesis using transaminases has been developed to access these chiral intermediates [2]. (R)-7-methyl-6-azaspiro[3.4]octane provides the requisite spirocyclic core with established stereochemistry for programs pursuing selective M4 agonism as an antipsychotic strategy.

Quinolone Antibacterial Scaffold Development

The 6-azaspiro[3.4]octane scaffold is a validated pharmacophore for quinolone carboxylic acid antibacterial agents. DV-7751, a novel pyridobenzoxazine quinolone, incorporates a chiral 8-amino-6-azaspiro[3.4]octane moiety as the C-10 substituent and demonstrated potent antibacterial activity [1]. European patent EP 0550025 A1 explicitly claims azaspiro derivatives as intermediates for preparing quinolone carboxylic acid derivatives with 'broad spectrum of potent anti-bacterial activities' [2]. The constrained geometry and high Fsp³ content of the scaffold contribute to improved physicochemical properties and potentially differentiated resistance profiles .

Soluble Epoxide Hydrolase (sEH) Inhibitor Lead Optimization

Spirocyclic scaffolds have been successfully deployed in the discovery of orally bioavailable sEH inhibitors for cardiovascular and inflammatory indications. A spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold yielded lead compound (+)-22 with an IC50 of 4.99 nM, >0.5 mM aqueous solubility, logD7.4 of 0.99, and excellent oral bioavailability in mice [1]. While this specific example employs a larger spirocyclic system, the class-level evidence establishes that spirocyclic amines can deliver favorable potency, solubility, and pharmacokinetic profiles simultaneously. (R)-7-methyl-6-azaspiro[3.4]octane represents a lower molecular weight alternative spirocyclic amine for similar scaffold-hopping exercises.

General Hit-to-Lead Scaffold-Hopping to Improve Drug-Like Properties

Medicinal chemistry programs seeking to replace piperidine, pyrrolidine, or morpholine moieties with improved physicochemical and pharmacokinetic profiles can deploy (R)-7-methyl-6-azaspiro[3.4]octane as a spirocyclic surrogate. Class-level evidence indicates that spirocyclic amines exhibit higher aqueous solubility, lower logD, and reduced intrinsic clearance in human liver microsomes compared to their parent heterocyclic counterparts [1]. The conformational restriction imposed by the spirocyclic core also reduces the entropic penalty upon target binding, which may enhance potency and selectivity [2]. The (R)-methyl substitution provides an additional vector for modulating steric interactions and lipophilicity during SAR exploration .

Quote Request

Request a Quote for (R)-7-Methyl-6-azaspiro[3.4]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.